molecular formula C21H17BrN2O4S B15080459 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303087-23-2

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B15080459
CAS No.: 303087-23-2
M. Wt: 473.3 g/mol
InChI Key: ADQMRDYKBHFSEP-OEAKJJBVSA-N
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Description

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H17BrN2O4S This compound is known for its unique structural features, which include a sulfonyl group, a carbohydrazonoyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbohydrazonoyl group can be reduced to form corresponding amines.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized sulfonyl derivatives.

    Reduction: Amines derived from the reduction of the carbohydrazonoyl group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

303087-23-2

Molecular Formula

C21H17BrN2O4S

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H17BrN2O4S/c1-15-5-11-20(12-6-15)29(26,27)24-23-14-16-7-9-19(10-8-16)28-21(25)17-3-2-4-18(22)13-17/h2-14,24H,1H3/b23-14+

InChI Key

ADQMRDYKBHFSEP-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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